

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker

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Compound of Interest

Compound Name: NHS-PEG1-SS-PEG1-NHS

Cat. No.: B2662581

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for the **NHS-PEG1-SS-PEG1-NHS** crosslinker. This reagent is a homobifunctional, cleavable crosslinking agent widely used in bioconjugation, proteomics, and drug delivery systems.

Introduction and Core Features

The **NHS-PEG1-SS-PEG1-NHS** crosslinker is a versatile chemical tool designed for covalently linking molecules that contain primary amines. Its structure is symmetrical, featuring two N-hydroxysuccinimide (NHS) ester groups at each terminus, connected by a spacer arm containing a central, cleavable disulfide bond and two single polyethylene glycol (PEG1) units.

[1]

Key Features:

- **Amine-Reactivity:** The NHS esters specifically and efficiently react with primary amines (-NH₂), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[2][3]
- **Homobifunctional:** Possessing identical reactive groups on both ends, it is ideal for intramolecular crosslinking or linking identical molecules.

- **Cleavable Disulfide Bond:** The central disulfide (-S-S-) bond can be easily cleaved by common reducing agents, allowing for the reversal of the crosslink.[1][4] This feature is critical for applications such as releasing a conjugated payload within the reducing environment of the cell cytoplasm or for analyzing crosslinked protein complexes.[5]
- **PEGylated Spacer:** The short PEG1 spacers enhance the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce potential immunogenicity.[6]

This combination of features makes it a valuable reagent for creating reversible conjugates, studying protein-protein interactions, and developing targeted drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9]

Chemical Properties and Data

The precise chemical and physical properties of the crosslinker are essential for designing and reproducing experiments.

Property	Value	Source(s)
Chemical Name	NHS-PEG1-SS-PEG1-NHS	[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₁₀ S ₂	[1][10]
Molecular Weight	436.41 g/mol	[1][10]
CAS Number	1688598-83-5	[1][10][11]
Purity	Typically ≥97%	[1][10]
Spacer Arm Length	~16.9 Å (Estimated)	N/A
Solubility	Soluble in DMSO, DMF; poorly soluble in water	[11][12]
Reactive Groups	N-hydroxysuccinimide (NHS) Ester	[2]
Target Functional Group	Primary Amines (-NH ₂)	[2][3]
Cleavability	Reducible Disulfide Bond	[1]

Reaction Chemistry and Protocols

The core reaction is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.^{[3][13]} This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.^[2]

Critical Factor: pH The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.^{[2][3]}

- Below pH 7: Primary amines are predominantly protonated (-NH_3^+), rendering them non-nucleophilic and significantly slowing the reaction.^{[12][13]}
- Above pH 8.5: The competing reaction, hydrolysis of the NHS ester by water, accelerates dramatically. This reduces conjugation efficiency as the ester is converted to an unreactive carboxylic acid.^{[2][13]}

Parameter	Recommended Condition	Rationale and Notes	Source(s)
Reaction pH	7.2 - 8.5	Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5.	[2] [3] [12]
Reaction Buffers	Phosphate, Bicarbonate, Borate, HEPES	Must be free of primary amines. Do not use Tris or glycine buffers as they compete in the reaction.	[2] [14]
Temperature	4°C to Room Temperature (20-25°C)	Room temperature for 30-60 minutes or 4°C for 2-4 hours (or overnight) are common.	[2] [14]
Molar Excess	10- to 50-fold (Crosslinker:Protein)	Depends on protein concentration and desired degree of labeling. Start with a 20-fold excess.	[14] [15]
Quenching Reagent	20-50 mM Tris or Glycine	Added after incubation to consume any unreacted NHS ester and terminate the reaction.	[2] [15]

The disulfide bond is readily cleaved under reducing conditions, breaking the crosslink and separating the conjugated molecules. This is a key advantage for sample analysis (e.g., in SDS-PAGE) or for releasing therapeutic agents inside cells.

Parameter	Recommended Condition	Rationale and Notes	Source(s)
Reducing Agents	Dithiothreitol (DTT), TCEP, 2-Mercaptoethanol	DTT is a very common and effective choice. TCEP is odorless and effective over a wider pH range.	[4][16]
Concentration	20-100 mM	A typical concentration for efficient cleavage.	[4]
Incubation	15-60 minutes at Room Temperature	Incubation time and temperature can be optimized based on the specific application.	[15]

Detailed Experimental Protocols

This protocol provides a general workflow for crosslinking proteins in solution.

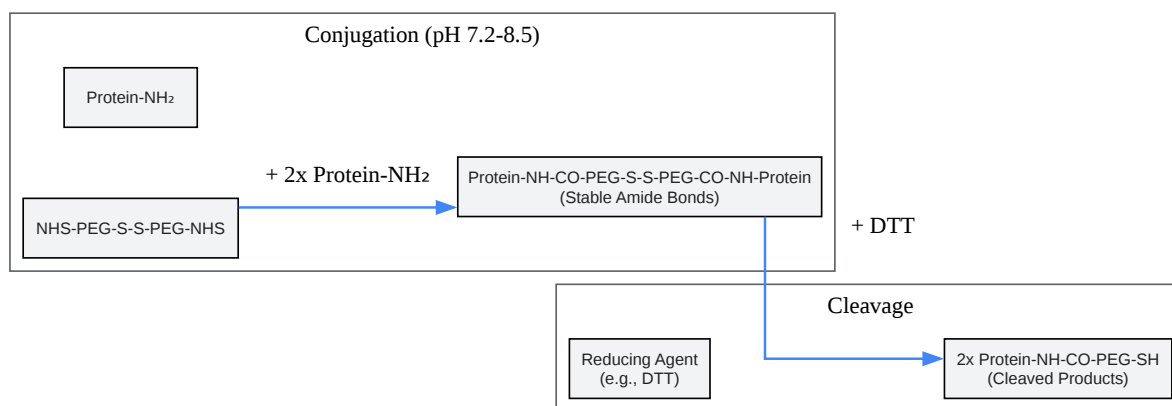
- **Buffer Preparation:** Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
- **Protein Preparation:** Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
- **Crosslinker Preparation:** Immediately before use, equilibrate the vial of **NHS-PEG1-SS-PEG1-NHS** to room temperature to prevent moisture condensation.[14] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Do not store the stock solution.[14]
- **Reaction Initiation:** Add the required volume of the 10 mM crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO/DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.[17][18]

- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]
- Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature.
- Purification: Remove excess, unreacted, and hydrolyzed crosslinker using size-exclusion chromatography (desalting column) or dialysis.[14][19]

This protocol is suitable for cleaving the crosslink prior to analysis by SDS-PAGE.

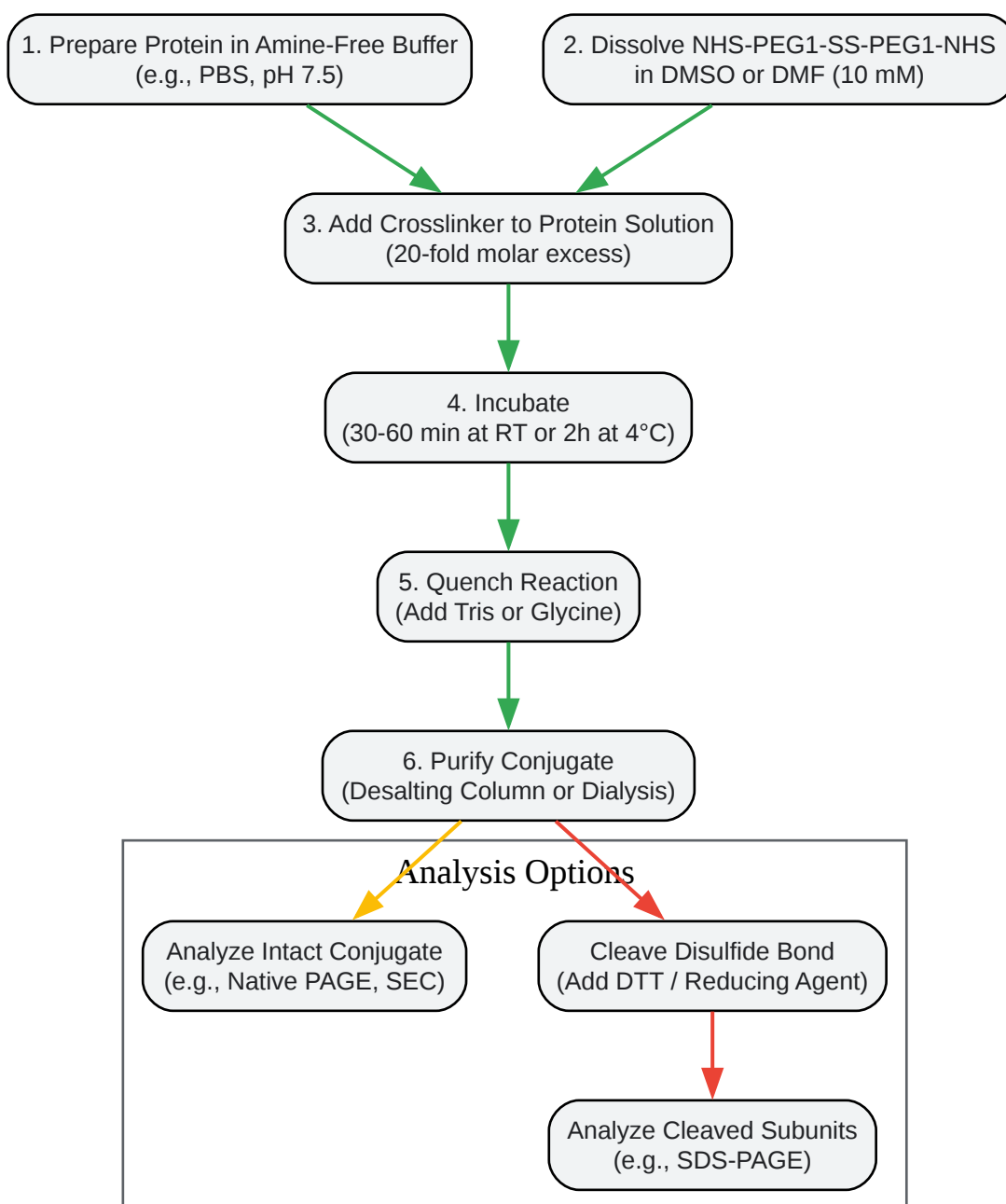
- Sample Preparation: Take an aliquot of the purified crosslinked protein conjugate from Protocol 1.
- Add Reducing Agent: Add a reducing SDS-PAGE sample buffer containing DTT or 2-mercaptoethanol. Alternatively, add DTT to the sample to a final concentration of 50-100 mM.
- Incubation: Heat the sample at 95-100°C for 5-10 minutes. This both denatures the protein and ensures rapid cleavage of the disulfide bond.
- Analysis: Load the treated sample onto an SDS-PAGE gel. The cleaved proteins will migrate as separate subunits, whereas an uncleaved (non-reduced) sample would show a higher molecular weight band corresponding to the crosslinked complex.

Mandatory Visualizations



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Caption: Reaction mechanism of amine conjugation and subsequent disulfide bond cleavage.



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Caption: A typical experimental workflow for protein crosslinking and analysis.

Storage and Handling

- **Moisture Sensitivity:** The NHS-ester moiety is highly susceptible to hydrolysis. The crosslinker is moisture-sensitive and should be stored in a desiccator.^{[14][15]}

- Storage Temperature: Store the solid reagent at -20°C.[1][14]
- Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[14]
- Solution Stability: Prepare solutions in anhydrous organic solvents (DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the crosslinker will rapidly hydrolyze.[12][14] Discard any unused reconstituted reagent.[14]

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References

- 1. NHS-PEG1-SS-PEG1-NHS, 1688598-83-5 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.cn [glpbio.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NHS-PEG1-SS-PEG1-NHS - MedChem Express [bioscience.co.uk]
- 11. abmole.com [abmole.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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